molecular formula C24H15Cl3F3N3O2 B11138278 2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol

2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol

Cat. No.: B11138278
M. Wt: 540.7 g/mol
InChI Key: TYLIZGPQFXHXDB-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol is a complex organic compound with significant potential in various scientific fields This compound features a pyrimidine ring substituted with amino, chlorophenyl, and trifluoromethyl groups, along with a phenol ring substituted with a dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 4-chlorobenzaldehyde, the pyrimidine ring can be constructed through a series of condensation reactions with appropriate amines and trifluoromethylating agents.

    Substitution Reactions:

    Phenol Ring Functionalization: The phenol ring is functionalized with a dichlorobenzyl group through etherification reactions, often using dichlorobenzyl chloride and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:

    Catalysis: Using catalysts to improve reaction efficiency and yield.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

    Purification: Employing advanced purification techniques such as crystallization, chromatography, and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a probe or ligand in studying enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the amino group can participate in hydrogen bonding with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-Amino-4-chlorophenol

Uniqueness

Compared to these similar compounds, 2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol is unique due to the presence of both a pyrimidine ring and a phenol ring with multiple substituents

Properties

Molecular Formula

C24H15Cl3F3N3O2

Molecular Weight

540.7 g/mol

IUPAC Name

2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2,4-dichlorophenyl)methoxy]phenol

InChI

InChI=1S/C24H15Cl3F3N3O2/c25-14-4-1-12(2-5-14)20-21(32-23(31)33-22(20)24(28,29)30)17-8-7-16(10-19(17)34)35-11-13-3-6-15(26)9-18(13)27/h1-10,34H,11H2,(H2,31,32,33)

InChI Key

TYLIZGPQFXHXDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(N=C2C(F)(F)F)N)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)O)Cl

Origin of Product

United States

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